molecular formula C46H67N7O12 B031003 Microcystin-LA CAS No. 96180-79-9

Microcystin-LA

Cat. No.: B031003
CAS No.: 96180-79-9
M. Wt: 910.1 g/mol
InChI Key: DIAQQISRBBDJIM-DRSCAGMXSA-N
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Description

  • Mechanism of Action

    Target of Action

    MC-LA performs complex interactions with many proteins that induce cellular dysregulation . It has strong in silico interactions with proteins that regulate metabolism/immune system, inflammation, neuronal conduction, renin–angiotensin signaling, thyroid hormone homeostasis, and cancer-promoting processes .

    Mode of Action

    MC-LA’s interaction with its targets leads to a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis, and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage .

    Biochemical Pathways

    MC-LA affects several biochemical pathways. Chronic exposure to MC-LA can induce extensive changes in gene expression and metabolites in six typical pathways, including oxidative stress, apoptosis, autophagy, amino acid metabolism, primary bile acid biosynthesis, and lipid metabolism .

    Pharmacokinetics

    MC-LA is chemically stable but undergoes bio-degradation in natural water reservoirs . The compound can be altered through abiotic processes, such as photodegradation and adsorption, as well as through biological processes via metabolism and bacterial degradation . Some species of bacteria can degrade microcystins, and many other organisms metabolize microcystins into a series of conjugated products .

    Result of Action

    The result of MC-LA’s action is a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage .

    Action Environment

    Environmental factors play a significant role in the action, efficacy, and stability of MC-LA. The compound can be altered through abiotic processes, such as photodegradation and adsorption, as well as through biological processes via metabolism and bacterial degradation . The environmental impact and toxicity of these alterations and the metabolism of microcystins remain uncertain, making it difficult to establish guidelines for human health .

    Biochemical Analysis

    Biochemical Properties

    Microcystin-LA has a strong affinity to serine/threonine protein phosphatases (PPs), thereby acting as an inhibitor of this group of enzymes . This interaction triggers a cascade of events responsible for the cytotoxic and genotoxic effects of this compound . It also induces oxidative stress in animal cells .

    Cellular Effects

    This compound can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

    Molecular Mechanism

    This compound exerts its effects at the molecular level primarily through the inhibition of protein phosphatases PP1 and PP2A . This inhibition disrupts the normal phosphorylation state of cellular proteins involved in signal transduction, leading to a cascade of events including lipid peroxidation, oxidative stress, and apoptosis .

    Temporal Effects in Laboratory Settings

    The effects of this compound can change over time in laboratory settings. For instance, short-term incubations at 25°C-35°C result in lower amounts of freely soluble this compound than incubations at 20°C . Moreover, this compound degradation products were analyzed by mass spectrometry .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. For instance, low doses of this compound lead to apoptosis primarily through the BID-BAX-BCL-2 pathway, whereas high doses cause apoptosis via a ROS pathway .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It inhibits the activity of protein phosphatases, which play a crucial role in many cellular processes, including metabolism . This inhibition can affect metabolic flux or metabolite levels.

    Transport and Distribution

    Once ingested, this compound travels to the liver via the bile acid transport system, where most is stored, though some remains in the bloodstream and may contaminate tissue .

    Subcellular Localization

    This compound has been found in the hepatocytes of medaka fish acutely exposed to the toxin . Besides being accumulated in the hepatocytes, this compound was also found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures .

    Chemical Reactions Analysis

  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DIAQQISRBBDJIM-DRSCAGMXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C46H67N7O12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    910.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    96180-79-9
    Record name Microcystin LA
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Microcystin LA
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CYANOGINOSIN LA
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the primary molecular target of MC-LA?

    A1: MC-LA primarily targets type-1 and type-2A protein phosphatases (PP-1c and PP-2Ac) []. These enzymes play crucial roles in regulating various cellular processes, including cell signaling, metabolism, and gene expression.

    Q2: How does MC-LA interact with its target?

    A2: MC-LA interacts with PP-1c and PP-2Ac through a two-step mechanism. First, there is rapid, reversible binding and inhibition of the enzyme's catalytic subunit. This is followed by a slower, irreversible covalent interaction that forms a stable adduct between the toxin and the enzyme []. This covalent binding distinguishes MC-LA from another toxin, Motuporin, which inhibits the enzymes reversibly [].

    Q3: What are the consequences of MC-LA binding to its target?

    A3: By inhibiting PP-1c and PP-2Ac, MC-LA disrupts critical phosphorylation-dependent signaling pathways. This can lead to a cascade of downstream effects, including:

    • Hyperphosphorylation of cellular proteins: This disruption in phosphorylation balance affects various cellular functions [].
    • Cytoskeletal damage: MC-LA can lead to the collapse of the cellular cytoskeleton, affecting cell shape and integrity [].
    • Apoptosis: MC-LA can trigger programmed cell death, particularly in hepatocytes (liver cells) [].

    Q4: What is the molecular formula and weight of MC-LA?

    A4: The molecular formula of MC-LA is C45H70N6O12, and its molecular weight is 898.08 g/mol.

    Q5: What spectroscopic techniques are used to characterize MC-LA?

    A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques used to elucidate the structure of MC-LA and its derivatives [, ]. These techniques help determine the sequence of amino acids and the unique Adda side chain, which is crucial for its toxicity.

    Q6: What is unique about the structure of MC-LA compared to other microcystins?

    A6: Microcystins share a general structure with a variable amino acid at position 2 and 4. MC-LA specifically contains Leucine (L) at position 2 and Alanine (A) at position 4 [].

    Q7: Is MC-LA stable under various environmental conditions?

    A7: MC-LA is relatively stable in water across a wide range of pH and temperatures []. This stability contributes to its persistence in the environment and poses challenges for water treatment [, ].

    Q8: How does temperature affect MC-LA degradation?

    A8: Higher temperatures accelerate the decline of both particulate and dissolved MC-LA in water. This suggests that temperature plays a significant role in the natural attenuation of MC-LA in the environment [].

    Q9: What is the impact of light on MC-LA degradation?

    A9: Irradiance also contributes to MC-LA degradation. Increased light exposure accelerates the breakdown of dissolved MC-LA []. This suggests that photodegradation might be a potential pathway for the natural attenuation of MC-LA in surface waters.

    Q10: How is MC-LA quantified in environmental samples?

    A10: Several methods are used for MC-LA quantification:

    • High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC provides accurate identification and quantification of MC-LA in water and biological samples [, , , ].
    • Enzyme-Linked Immunosorbent Assay (ELISA): This widely used method offers rapid detection of MCs, but it might not differentiate well between various MC congeners, including MC-LA [, , , ].
    • Protein Phosphatase Inhibition Assay (PPIA): This assay measures the functional inhibition of protein phosphatases by MC-LA, providing information about its biological activity [, ].

    Q11: Are there any challenges in accurately quantifying MC-LA in treated water?

    A11: Yes, oxidation byproducts generated during water treatment, such as ozonation, can interfere with ELISA and PPIA analyses, leading to overestimation of MC-LA concentrations []. LC/MS remains a more reliable technique for accurate quantification in treated water samples.

    Q12: How does the toxicity of MC-LA compare to other microcystins, such as MC-LR?

    A13: While MC-LR is often considered the most toxic microcystin, studies in mice have shown that MC-LA can be equally potent in inducing liver damage. A single oral dose of 3 mg/kg body weight of MC-LA was found to be the lowest observed adverse effect level (LOAEL) in mice, causing significant liver damage [].

    Q13: What are the environmental concerns associated with MC-LA?

    A14: MC-LA contamination poses a significant threat to aquatic ecosystems and human health due to its potential to contaminate drinking water sources [, ].

    Q14: How persistent is MC-LA in the environment?

    A15: MC-LA exhibits persistence in water bodies, particularly during cyanobacterial blooms []. Factors like temperature, light, and biological degradation influence its persistence.

    Q15: What are the potential strategies for removing MC-LA from water?

    A15: Several water treatment methods have been investigated for MC-LA removal:

      Q16: How does the structure of MC-LA contribute to its toxicity?

      A16: The Adda side chain is crucial for the toxicity of MC-LA. Modifications to this side chain can significantly affect its ability to inhibit protein phosphatases.

      Q17: Can structural modifications to MC-LA be used to develop potential therapeutic agents?

      A18: Research is exploring the possibility of modifying MC-LA to create safer analogs with potential therapeutic applications. By modifying its structure to reduce toxicity while retaining its ability to inhibit specific protein phosphatases, researchers aim to develop targeted therapies for various diseases [].

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